Molecular Weight and Lipophilicity Advantage Over the Dimethylamino Analog
The target compound possesses a molecular weight of 388.53 g/mol , compared to 334.43 g/mol for the dimethylamino analog N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide (CAS 946199-09-3) . This represents a 54.1 g/mol (16.2%) increase, attributable to the azepane ring replacing the dimethylamino group. The larger molecular volume and higher predicted lipophilicity (SlogP ~3.5 for related azepane derivatives [1]) favor enhanced blood-brain barrier permeability and membrane partitioning, properties critical for CNS-targeted probe development.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 388.53 g/mol |
| Comparator Or Baseline | Dimethylamino analog (CAS 946199-09-3): 334.43 g/mol |
| Quantified Difference | +54.1 g/mol (+16.2%) |
| Conditions | Calculated from molecular formulas; sourced from commercial supplier data sheets |
Why This Matters
Higher molecular weight directly impacts pharmacokinetic distribution and may differentiate the compound's utility in CNS versus peripheral target engagement studies.
- [1] MMsINC Database. Entry for compound with formula C21H28N2O3S, SlogP = 3.5453. Available at: http://mms.dsfarm.unipd.it/MMsINC/search/molecule.php?mmscode=MMs03859209 View Source
